

# 3-(3-Chlorophenyl)pyrrolidine chemical properties

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)pyrrolidine

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An In-Depth Technical Guide to **3-(3-Chlorophenyl)pyrrolidine**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(3-Chlorophenyl)pyrrolidine**, a heterocyclic compound of significant interest to the scientific community. As a key structural motif, the 3-aryl pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).<sup>[1]</sup> This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and pharmacological relevance.

## Core Chemical and Physical Properties

**3-(3-Chlorophenyl)pyrrolidine** is a substituted pyrrolidine derivative. Its core structure consists of a five-membered nitrogen-containing ring attached to a chlorophenyl group at the 3-position. The precise physicochemical properties of a compound are foundational to its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Physicochemical and Computed Properties of **3-(3-Chlorophenyl)pyrrolidine**

Property	Value	Source
IUPAC Name	3-(3-chlorophenyl)pyrrolidine	[2]
CAS Number	914299-59-5	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN	[2]
Molecular Weight	181.66 g/mol	[2]
Monoisotopic Mass	181.0658271 Da	[2]
Canonical SMILES	<chem>C1CNCC1C2=CC(=CC=C2)Cl</chem>	[2]
InChI	InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2	[2]
InChIKey	FQSUFJMIMCTWRI-UHFFFAOYSA-N	[2]
XLogP3 (Predicted)	2.3	[2]
Topological Polar Surface Area	12.03 Å <sup>2</sup>	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	1	[4][5]

## Synthesis and Mechanistic Insights

The synthesis of 3-aryl pyrrolidines is a critical area of organic chemistry, providing access to a class of molecules with diverse biological activities.[1][6][7] One of the most effective modern methods for creating this scaffold is through palladium-catalyzed hydroarylation of pyrroline precursors. This approach offers a direct and efficient route from readily available starting materials.[6]

## Experimental Protocol: Palladium-Catalyzed Hydroarylation

This protocol describes a general, yet robust, method for the synthesis of **3-(3-Chlorophenyl)pyrrolidine**. The causality for this experimental design lies in the unique ability of a palladium catalyst to facilitate the addition of an aryl group across a C=C double bond within the pyrroline ring. The choice of ligand is crucial for modulating the catalyst's activity and preventing side reactions.

#### Step 1: Reagent Preparation

- In a nitrogen-purged glovebox, add the aryl precursor, 3-chlorophenyldiazonium tetrafluoroborate (1.2 equivalents), to an oven-dried reaction vessel.
- Add the palladium catalyst, such as Palladium(II) chloride ( $\text{PdCl}_2$ , 1-2 mol%), and a phosphine ligand, such as Tri(o-tolyl)phosphine ( $\text{P}(\text{o-Tol})_3$ , 1.5-3 mol%).
- Add the N-protected 2,3-dihydropyrrole (1-alkyl- $\Delta^3$ -pyrroline, 1.0 equivalent).
- Add anhydrous, degassed solvent (e.g., Dioxane or THF).

#### Step 2: Reaction Execution

- Seal the reaction vessel and remove it from the glovebox.
- Place the vessel in a pre-heated oil bath at 80-100 °C.
- Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

#### Step 3: Work-up and Purification

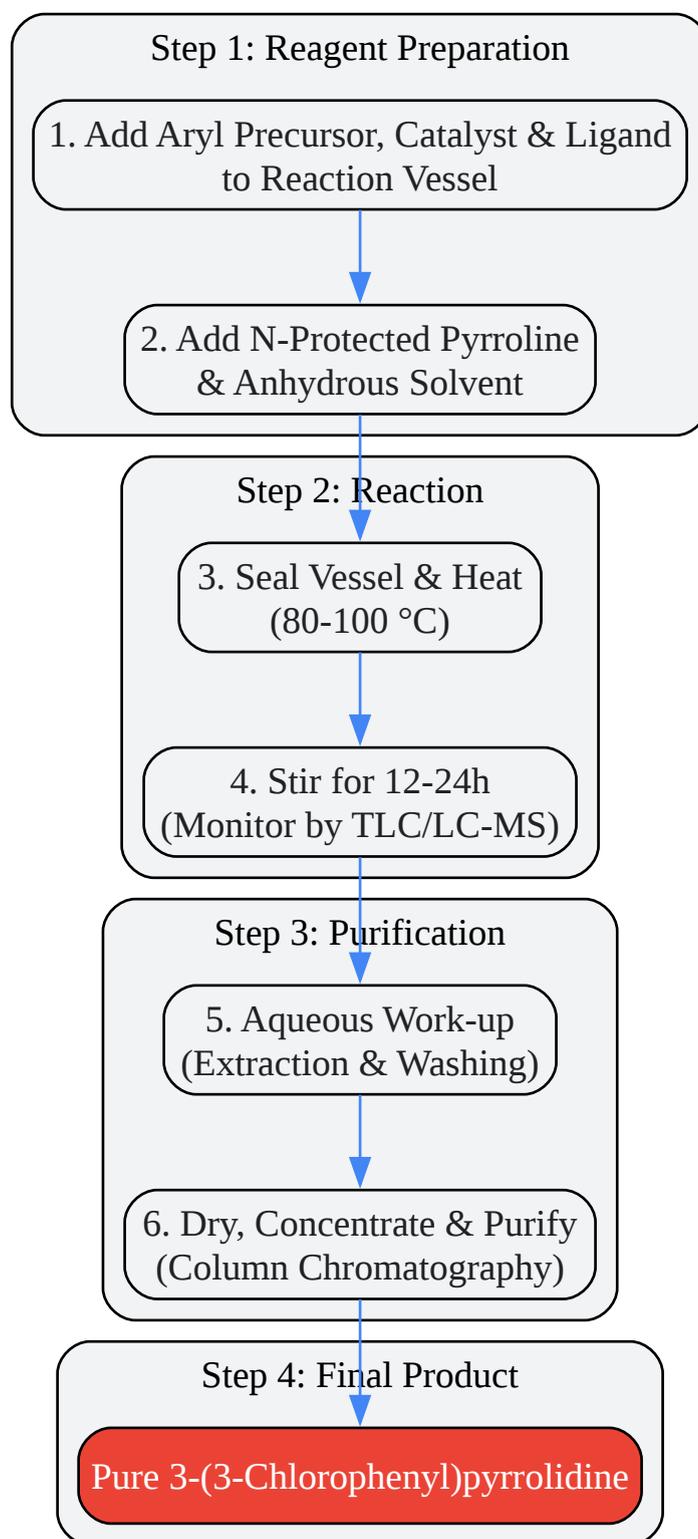
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

- Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **3-(3-Chlorophenyl)pyrrolidine**.

#### Step 4: N-Deprotection (If Necessary)

- If an N-protecting group (e.g., Cbz) was used, it can be removed under standard conditions (e.g., hydrogenolysis with Pd/C catalyst under a hydrogen atmosphere) to yield the final secondary amine.

## Synthesis Workflow Diagram



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Caption: Palladium-Catalyzed Synthesis Workflow.

## Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

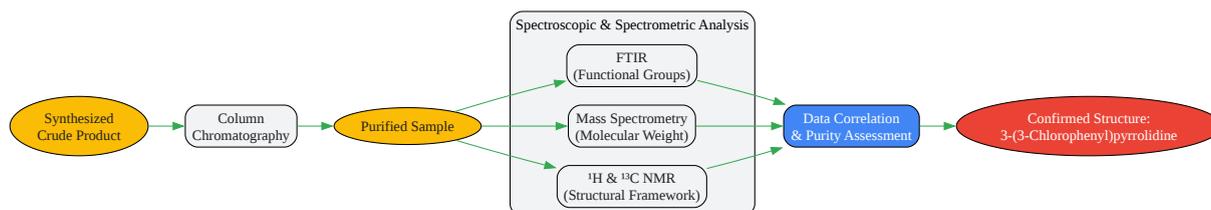
### Protocol: Spectroscopic and Spectrometric Analysis

- **Sample Preparation:** Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) for MS analysis. Prepare a KBr pellet or cast a thin film for IR analysis.
- **$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:** Acquire spectra on a 400 MHz or higher spectrometer. The expected signals will confirm the connectivity of the atoms.
- **Mass Spectrometry (EI-MS or ESI-MS):** Obtain a mass spectrum to confirm the molecular weight. The molecular ion peak should correspond to the calculated exact mass.
- **Infrared (IR) Spectroscopy:** Use an FTIR spectrometer to identify the presence of key functional groups.
- **Data Integration:** Correlate the data from all techniques. The NMR confirms the carbon-hydrogen framework, the MS confirms the overall mass and formula, and the IR confirms the functional groups. This multi-faceted approach ensures the trustworthiness of the structural assignment.

Table 2: Predicted Spectroscopic Data for **3-(3-Chlorophenyl)pyrrolidine**

Technique	Expected Observations	Rationale
$^1\text{H}$ NMR	Multiplets $\sim 7.2\text{-}7.4$ ppm (4H, aromatic); Multiplets $\sim 3.0\text{-}3.6$ ppm (5H, pyrrolidine ring); Broad singlet $\sim 1.5\text{-}2.5$ ppm (1H, N-H)	Signals correspond to protons on the aromatic ring and the aliphatic pyrrolidine ring. The N-H proton is often broad and may exchange with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR	Signals $\sim 140\text{-}145$ ppm (quaternary aromatic C); Signals $\sim 125\text{-}135$ ppm (aromatic C-H); Signals $\sim 40\text{-}60$ ppm (aliphatic C-N and C-C)	Chemical shifts are characteristic for $\text{sp}^2$ carbons of the chlorophenyl ring and $\text{sp}^3$ carbons of the pyrrolidine ring.
Mass Spec.	Molecular Ion $[\text{M}]^+$ at $m/z \approx 181/183$ (isotope pattern for Cl); $[\text{M}+\text{H}]^+$ at $m/z \approx 182/184$	The molecular weight matches the formula $\text{C}_{10}\text{H}_{12}\text{ClN}$ . The $\sim 3:1$ ratio of the M and M+2 peaks is characteristic of a single chlorine atom. <sup>[2]</sup>
IR Spec.	$\sim 3300\text{-}3400$ $\text{cm}^{-1}$ (N-H stretch); $\sim 3000\text{-}3100$ $\text{cm}^{-1}$ (Aromatic C-H); $\sim 2850\text{-}2950$ $\text{cm}^{-1}$ (Aliphatic C-H); $\sim 1450\text{-}1600$ $\text{cm}^{-1}$ (C=C aromatic); $\sim 1000\text{-}1100$ $\text{cm}^{-1}$ (C-Cl stretch)	Absorption bands correspond to the vibrations of specific bonds within the molecule, confirming the presence of amine, aromatic, and aliphatic groups.

## Analytical Workflow Diagram



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Caption: Quality Control and Structural Verification Workflow.

## Pharmacological Significance and Applications in Drug Development

The **3-(3-chlorophenyl)pyrrolidine** scaffold is not merely a synthetic curiosity; it is a building block for developing novel therapeutic agents. Its derivatives have been explored for a range of biological activities, underscoring its importance in medicinal chemistry.[8][9]

- **Anticonvulsant and Antinociceptive Agents:** Research has shown that derivatives of **3-(3-chlorophenyl)pyrrolidine**, particularly those modified into pyrrolidine-2,5-diones, exhibit potential anticonvulsant and analgesic properties.[10] These compounds are investigated in models of epilepsy and neuropathic pain, with some showing mechanisms of action related to the modulation of voltage-gated sodium and calcium channels.[10][11]
- **Antibacterial Agents:** The scaffold has been used to synthesize 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, which were identified as inhibitors of inorganic pyrophosphatase.[12] This enzyme is a potential target for novel antibacterial agents, and certain analogues have demonstrated activity against pathogenic bacteria like *Mycobacterium tuberculosis* and *Staphylococcus aureus*. [12]

- CNS Receptor Ligands: More broadly, 1-alkyl-3-aryl pyrrolidines are potent and selective ligands for crucial CNS targets like serotonin and dopamine receptors, making them valuable tools for neuroscience research and the development of drugs for psychiatric and neurological disorders.[\[1\]](#)

## Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, **3-(3-Chlorophenyl)pyrrolidine** should be handled with care.

### Protocol: Safe Laboratory Practices

- Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[\[13\]](#)[\[14\]](#)
- Handling: Avoid direct contact with skin, eyes, and clothing.[\[15\]](#) Do not breathe dust or vapors. Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[\[13\]](#)[\[16\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[13\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Statement	Source
Hazard	H302: Harmful if swallowed.	[2]
	H315: Causes skin irritation.	[2]
	H318: Causes serious eye damage.	[2]
	H332: Harmful if inhaled.	[2]
	H335: May cause respiratory irritation.	[2]
Precautionary	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[14]
	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[14]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15]

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